5-Methoxy-N-methyltryptamine

Catalog No.
S604746
CAS No.
2009-03-2
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-N-methyltryptamine

CAS Number

2009-03-2

Product Name

5-Methoxy-N-methyltryptamine

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

NFDDCRIHMZGWBP-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-methoxy-alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine dipicrate, 5-methoxy-alpha-methyltryptamine hydrochloride, 5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (+)-isomer, 5-methoxy-alpha-methyltryptamine, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (-)-isomer, 5-methoxy-N-methyltryptamine, alpha,O-dimethylserotonin

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)OC

Occurrence and Isolation:

5-Methoxy-N-methyltryptamine (5-MeO-NMT) is a naturally occurring chemical compound found in the grass species Phalaris arundinacea, also known as reed canary grass. It was first isolated from this plant in 1958 by S. Wilkinson [].

Chemical Classification:

5-MeO-NMT belongs to a class of chemical compounds called tryptamines, which share a common core structure. Tryptamines are found in various plants and animals and play diverse biological roles [].

Research on 5-MeO-NMT:

  • Pharmacology:
    • A 2005 study investigated the interaction of 5-MeO-NMT with certain serotonin receptors in the brain [].
    • It is important to note that this research was conducted in vitro, meaning it was performed in a laboratory setting and not involving live animals or humans.

5-Methoxy-N-methyltryptamine is an organic compound belonging to the tryptamine family, specifically a methylated derivative of 5-methoxytryptamine. It was first isolated from the plant species Phalaris arundinacea, commonly known as reed canary grass. The compound is characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structural feature is significant as it influences the compound's biological activity and interaction with various receptors in the human body .

The mechanism of action of 5-MeO-NMT is not fully understood. However, due to its structural similarity to serotonin, it's theorized to interact with serotonin receptors in the brain, potentially explaining its psychedelic effects []. More research is needed to confirm this hypothesis.

  • Due to its psychedelic nature, 5-MeO-NMT can cause intense psychological experiences, anxiety, and hallucinations [].
  • Limited data exists on its specific toxicity or interactions with other substances.
  • There's a potential for abuse and addiction, requiring caution in any handling.

Important Note:

  • Due to the legal restrictions surrounding psychedelic substances, much of the research on 5-MeO-NMT is limited or unpublished.
  • The information provided here is based on available scientific sources and should not be interpreted as encouraging the use of this compound.
Typical of indole derivatives:

  • Oxidation: This compound can undergo oxidation, leading to the formation of various indole derivatives.
  • Reduction: Although less common, reduction reactions can modify functional groups attached to the indole structure.
  • Substitution: The nitrogen atom in the compound can participate in substitution reactions, allowing for the formation of different derivatives .

The primary biological activity of 5-Methoxy-N-methyltryptamine is its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. It acts as an agonist at these receptors, leading to various physiological effects such as alterations in mood, cognition, and sensory perception. The activation of these receptors can result in experiences akin to nondual consciousness, which may include changes in emotional states and perception of reality .

Additionally, the compound is metabolized primarily in the liver through cytochrome P450 enzymes, indicating its potential for significant interactions with other substances that affect these metabolic pathways.

The synthesis of 5-Methoxy-N-methyltryptamine typically involves the methylation of 5-methoxytryptamine. One common synthetic route includes:

  • Methylation Reaction: Using formaldehyde and a reducing agent such as sodium cyanoborohydride.
  • Solvent Utilization: The reaction is often conducted in solvents like methanol or ethanol under controlled temperature conditions to ensure optimal yield and purity.

While 5-Methoxy-N-methyltryptamine has limited documented applications, it is primarily utilized in research settings for studying serotonin receptor interactions and potential psychoactive effects. Its role as a serotonergic agonist makes it a subject of interest in pharmacological studies aimed at understanding mood disorders and consciousness alterations .

Interaction studies have shown that 5-Methoxy-N-methyltryptamine selectively binds to serotonin receptors, influencing neurotransmitter release and neuronal activity. This interaction may lead to significant changes in cellular signaling pathways and gene expression related to mood regulation and sensory processing. The environmental factors affecting its efficacy include genetic polymorphisms related to metabolizing enzymes and concurrent substance use .

Several compounds are structurally or functionally similar to 5-Methoxy-N-methyltryptamine. These include:

  • N-Methyltryptamine: Lacks the methoxy group at position five but shares similar receptor interactions.
  • 5-Methoxytryptamine: A direct precursor that has different receptor affinities.
  • Dimethyltryptamine: Known for its potent psychedelic effects compared to 5-Methoxy-N-methyltryptamine.

Comparison Table

Compound NameStructural FeaturesPrimary ActivityPsychoactive Effects
5-Methoxy-N-methyltryptamineMethoxy group at position 5Agonist at serotonin receptorsMinimal
N-MethyltryptamineNo methoxy groupAgonist at serotonin receptorsMinimal
5-MethoxytryptamineMethoxy groupAgonist at serotonin receptorsMinimal
DimethyltryptamineTwo methyl groupsStrong agonist at serotonin receptorsSignificant

Molecular Formula and Stereochemical Configuration

5-Methoxy-N-methyltryptamine represents a substituted tryptamine derivative characterized by specific structural modifications to the indole alkaloid framework [1]. The compound possesses the molecular formula C₁₂H₁₆N₂O, with a molecular weight of 204.27 grams per mole [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine [1] [3].

The stereochemical configuration of 5-Methoxy-N-methyltryptamine is classified as achiral, indicating the absence of stereogenic centers within the molecular structure [4]. This achiral nature results in zero defined stereocenters and no optical activity [4]. The compound exhibits no E/Z centers and maintains a neutral charge state under standard conditions [4].

The structural representation can be expressed through the simplified molecular-input line-entry system as CNCCC1=CNC2=C1C=C(C=C2)OC, while the International Chemical Identifier key is designated as NFDDCRIHMZGWBP-UHFFFAOYSA-N [2] [6]. The Chemical Abstracts Service registry number for this compound is 2009-03-2 [3] [8].

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Monoisotopic Mass204.126263 Da
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
Chemical Abstracts Service Number2009-03-2

Crystallographic and Spectroscopic Characterization

The spectroscopic characterization of 5-Methoxy-N-methyltryptamine has been documented through various analytical techniques, providing comprehensive structural confirmation [11] [12]. Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation patterns with the molecular ion peak at m/z 204, accompanied by significant fragment ions at m/z 161, 146, 130, 117, 89, 77, and 44 [11]. The base peak typically appears at m/z 44, corresponding to the iminium ion formation characteristic of tryptamine derivatives [11].

Chemical ionization mass spectrometry demonstrates the protonated molecular ion [M+H]⁺ at m/z 205, with additional characteristic ions including m/z 188 [10]. The fragmentation pattern under chemical ionization conditions provides complementary structural information to electron ionization data [10].

Nuclear magnetic resonance spectroscopy has been employed for detailed structural elucidation of 5-Methoxy-N-methyltryptamine [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the indole ring system, methoxy substituent, and N-methylated ethylamine side chain [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional confirmation of the carbon framework and substitution pattern [11].

Infrared spectroscopy demonstrates characteristic absorption bands associated with the indole nitrogen-hydrogen stretch, aromatic carbon-hydrogen vibrations, and aliphatic amine functionalities [11]. Raman spectroscopy complements infrared analysis by providing information about aromatic ring vibrations and structural symmetry elements [11].

Analytical TechniqueKey Spectroscopic FeaturesReference Source
Electron Ionization Mass Spectrometrym/z 204 (M⁺), 161, 146, 130, 117, 89, 77, 44Scientific Working Group for the Analysis of Drugs
Chemical Ionization Mass Spectrometrym/z 205 ([M+H]⁺), 188Analytical Literature
Proton Nuclear Magnetic ResonanceIndole and aliphatic proton signalsMultiple Studies
Carbon-13 Nuclear Magnetic ResonanceAromatic and aliphatic carbon signalsMultiple Studies
Infrared SpectroscopyCharacteristic indole and amine bandsScientific Working Group Monograph
Raman SpectroscopyAromatic ring vibrationsScientific Working Group Monograph

Comparative Analysis with Tryptamine Analogues

5-Methoxy-N-methyltryptamine belongs to the broader family of substituted tryptamines, sharing structural similarities with several biologically significant compounds while maintaining distinct molecular characteristics [1] [14] [15]. The comparative analysis with related tryptamine analogues reveals important structure-activity relationships within this chemical class.

N-Methyltryptamine, the direct structural precursor lacking the 5-methoxy substitution, possesses the molecular formula C₁₁H₁₄N₂ with a molecular weight of 174.24 grams per mole [14] [15]. This compound differs from 5-Methoxy-N-methyltryptamine by the absence of the methoxy group at the 5-position of the indole ring, resulting in a molecular weight difference of 30.03 grams per mole [14] [15].

Dimethyltryptamine, featuring N,N-dimethyl substitution rather than N-monomethyl substitution, exhibits the molecular formula C₁₂H₁₆N₂ with a molecular weight of 188.27 grams per mole [16] [20]. The structural difference lies in the presence of an additional methyl group on the terminal nitrogen atom, distinguishing it from the monomethylated analogue [16] [20].

5-Methoxy-N,N-dimethyltryptamine represents the N,N-dimethylated analogue of 5-Methoxy-N-methyltryptamine, possessing both the 5-methoxy substitution and dimethylated terminal nitrogen [17] [21]. This compound exhibits the molecular formula C₁₃H₁₈N₂O with a molecular weight of 218.30 grams per mole [17] [21].

Serotonin, the endogenous neurotransmitter, shares the tryptamine backbone but features a 5-hydroxy substitution instead of 5-methoxy substitution [18]. With the molecular formula C₁₀H₁₂N₂O and molecular weight of 176.21 grams per mole, serotonin represents the hydroxylated analogue lacking N-methylation [18].

The parent compound tryptamine, with molecular formula C₁₀H₁₂N₂ and molecular weight of 160.22 grams per mole, serves as the fundamental structural template for all substituted derivatives [14] [19]. The progressive structural modifications from tryptamine to various substituted analogues demonstrate the systematic approach to molecular design within this chemical family [19].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
5-Methoxy-N-methyltryptamineC₁₂H₁₆N₂O204.275-methoxy, N-monomethyl
N-MethyltryptamineC₁₁H₁₄N₂174.24N-monomethyl
DimethyltryptamineC₁₂H₁₆N₂188.27N,N-dimethyl
5-Methoxy-N,N-dimethyltryptamineC₁₃H₁₈N₂O218.305-methoxy, N,N-dimethyl
SerotoninC₁₀H₁₂N₂O176.215-hydroxy
TryptamineC₁₀H₁₂N₂160.22Unsubstituted

XLogP3

1

UNII

YBO217L5YV

Other CAS

2009-03-2

Wikipedia

5-methoxy-N-methyltryptamine

Dates

Last modified: 04-14-2024

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